molecular formula C17H19NO3 B11844069 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 55376-73-3

6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11844069
CAS No.: 55376-73-3
M. Wt: 285.34 g/mol
InChI Key: UGSSXBJSTNAWDV-UHFFFAOYSA-N
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Description

6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative. Quinolones are a class of synthetic broad-spectrum antibiotics that are effective against a wide range of bacterial infections. This compound is characterized by its unique structure, which includes a cyclopentyl group, an ethyl group, and a quinolone core with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate.

    Cyclization: This intermediate undergoes cyclization to form the quinolone core.

    Substitution: The cyclopentyl and ethyl groups are introduced through substitution reactions.

    Oxidation: The final step involves oxidation to form the 4-oxo group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to oxo groups.

    Reduction: Reduction of the quinolone core.

    Substitution: Introduction of different substituents on the quinolone ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted quinolones with different functional groups, which can be further used in medicinal chemistry.

Scientific Research Applications

6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.

    Medicine: Investigated for its potential as an antibiotic and its effectiveness against resistant bacterial strains.

    Industry: Used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves:

    Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication.

    Disruption of Bacterial Cell Division: By inhibiting DNA gyrase, the compound prevents bacterial cells from dividing and proliferating.

    Molecular Targets: The primary target is bacterial DNA gyrase, but it may also affect other enzymes involved in DNA replication.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.

    Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Another quinolone derivative with similar applications.

Uniqueness

6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinolones. Its cyclopentyl group, in particular, may influence its binding affinity and spectrum of activity against various bacterial strains.

Properties

CAS No.

55376-73-3

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

6-cyclopentyl-1-ethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H19NO3/c1-2-18-10-14(17(20)21)16(19)13-9-12(7-8-15(13)18)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,20,21)

InChI Key

UGSSXBJSTNAWDV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCC3)C(=O)O

Origin of Product

United States

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